molecular formula C7H3Br2NO B1597212 3,5-Dibromo-2-hydroxybenzonitrile CAS No. 40718-08-9

3,5-Dibromo-2-hydroxybenzonitrile

Cat. No.: B1597212
CAS No.: 40718-08-9
M. Wt: 276.91 g/mol
InChI Key: IZOWHVRXNOVUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-2-hydroxybenzonitrile is an organic compound with the molecular formula C₇H₃Br₂NO. It is a derivative of benzonitrile, where two bromine atoms are substituted at the 3rd and 5th positions, and a hydroxyl group is substituted at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-2-hydroxybenzonitrile can be synthesized through the bromination of 2-hydroxybenzonitrile. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 5th positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve a continuous flow process where 2-hydroxybenzonitrile is reacted with bromine in a suitable solvent. The reaction mixture is then purified through crystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-hydroxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution Reactions: Formation of 3,5-diamino-2-hydroxybenzonitrile or 3,5-dithiocyanato-2-hydroxybenzonitrile.

    Oxidation Reactions: Formation of 3,5-dibromo-2-hydroxybenzoquinone.

    Reduction Reactions: Formation of 3,5-dibromo-2-hydroxybenzylamine.

Scientific Research Applications

3,5-Dibromo-2-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of herbicides and pesticides due to its effectiveness in controlling broadleaf weeds.

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, as a herbicide, it inhibits photosynthesis by blocking the electron transport chain in chloroplasts. This leads to the generation of reactive oxygen species, causing oxidative damage to the plant cells and ultimately leading to plant death.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil): A widely used herbicide with similar bromine substitutions but at different positions.

    3,5-Diiodo-4-hydroxybenzonitrile (Ioxynil): Another herbicide with iodine substitutions instead of bromine.

    2,6-Dichlorobenzonitrile (Dichlobenil): A herbicide with chlorine substitutions.

Uniqueness

3,5-Dibromo-2-hydroxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective bromination at the 3rd and 5th positions, along with the hydroxyl group at the 2nd position, makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and as a potential pharmacophore in drug development.

Properties

IUPAC Name

3,5-dibromo-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOWHVRXNOVUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382041
Record name 3,5-dibromo-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40718-08-9
Record name 3,5-dibromo-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-2-hydroxybenzonitrile
Reactant of Route 2
3,5-Dibromo-2-hydroxybenzonitrile
Reactant of Route 3
Reactant of Route 3
3,5-Dibromo-2-hydroxybenzonitrile
Reactant of Route 4
3,5-Dibromo-2-hydroxybenzonitrile
Reactant of Route 5
3,5-Dibromo-2-hydroxybenzonitrile
Reactant of Route 6
3,5-Dibromo-2-hydroxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.